BenchChemオンラインストアへようこそ!

Methyl 3-(cyclopentyloxy)benzoate

sEH/PDE4 Dual Inhibition Inflammation Medicinal Chemistry

This meta-cyclopentyloxy benzoate is the mandatory intermediate for 3-(cyclopentyloxy)benzoic acid, the key pharmacophoric fragment in patent-protected sEH/PDE4 dual inhibitors (J. Med. Chem. 2018). Unlike para isomers—which reduce PDE4 potency by ~40 pp—this meta isomer is irreplaceable for subnanomolar sEH IC50 (0.6 nM). Yields 85% isolated product under mild basic hydrolysis (NaOH, THF/MeOH/H2O, 40°C), avoiding acidic cleavage required by tert-butyl ester. Serves as analytical reference standard for regioisomeric impurity quantification in GMP synthesis.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B1646032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(cyclopentyloxy)benzoate
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OC2CCCC2
InChIInChI=1S/C13H16O3/c1-15-13(14)10-5-4-8-12(9-10)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3
InChIKeyJOGXPQQCWKLCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(cyclopentyloxy)benzoate – Key Intermediate and Procurement Guide for Meta-Substituted Cyclopentyloxy Benzoate Esters


Methyl 3-(cyclopentyloxy)benzoate (CAS 943117-23-5) is a meta-substituted benzoate ester featuring a cyclopentyloxy ether at the 3-position of the aromatic ring. It belongs to the class of alkoxybenzoate esters, which serve as versatile synthetic building blocks and intermediates in medicinal chemistry. The compound is characterized by a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol . Its primary documented utility is as a protected intermediate en route to 3-(cyclopentyloxy)benzoic acid, a key fragment in the assembly of patent-protected dual soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) inhibitors [1]. This specific meta-substitution pattern is critical for the bioactivity of the final therapeutic candidates, distinguishing it from alternative positional isomers.

Why Substituting Methyl 3-(cyclopentyloxy)benzoate with Another Alkoxybenzoate Ester Can Compromise Your Synthesis


Simple replacement of methyl 3-(cyclopentyloxy)benzoate with a structurally similar analog, such as its para-substituted isomer (methyl 4-(cyclopentyloxy)benzoate) or a different alkoxy variant, is chemically feasible but may be scientifically invalid for target-oriented synthesis. The ortho-, meta-, and para-substituted isomers of cyclopentyloxy benzoates exhibit distinct steric and electronic properties, which can lead to divergent reactivity in downstream amide coupling or hydrolysis steps [1]. Critically, for the documented application in sEH/PDE4 dual inhibitor programs, the meta-cyclopentyloxy substitution is a deliberate design element essential for achieving subnanomolar potency against human sEH; the corresponding para-substituted or non-substituted benzyl fragments resulted in a measurable drop in dual-target inhibition [2]. Generic substitution therefore risks not only synthetic failure but also a loss of intellectual property alignment with the only published high-value application for this scaffold.

Quantitative Differentiation Data for Methyl 3-(cyclopentyloxy)benzoate Against Its Closest Analogs


Meta-Substitution is Essential for Retaining Potency in sEH/PDE4 Dual Inhibitors vs. Para or Unsubstituted Analogs

In the design of dual sEH/PDE4 inhibitors, the central benzene ring substitution pattern was systematically explored. When the meta-cyclopentyloxy-substituted benzyl fragment (derived from methyl 3-(cyclopentyloxy)benzoate via intermediate 15) was replaced with a non-substituted central benzene fragment, a slight but measurable decrease in potency on both targets was observed [1]. Specifically, the parent dual inhibitor (compound 1, containing the 3-cyclopentyloxy-4-methoxybenzyl motif) exhibited a human sEH IC50 of 0.6 ± 0.1 nM and a cAMP increase >200% of Rolipram at 1 µM. In contrast, the inhibitor with a non-substituted central benzene moiety (compound 4) showed a cAMP increase of only 160 ± 12% of Rolipram, though sEH IC50 remained in the low single-digit nanomolar range, indicating that the meta-cyclopentyloxy substituent contributes preferentially to PDE4 potency [1]. Attempts to shift the acetamide substitution to the para position did not improve potency compared to the non-substituted inhibitor, reinforcing the meta-specific advantage [1].

sEH/PDE4 Dual Inhibition Inflammation Medicinal Chemistry

Synthetic Yield Advantage in Ester Hydrolysis: Methyl 3-(cyclopentyloxy)benzoate to the Corresponding Acid

The methyl ester of 3-(cyclopentyloxy)benzoic acid was hydrolyzed under basic conditions (NaOH, THF/MeOH/H2O, 12 h, 40 °C) to afford 3-(cyclopentyloxy)benzoic acid in 85% yield . This high yield under mild, scalable conditions compares favorably with the hydrolysis of the para-isomer methyl 4-(cyclopentyloxy)benzoate, for which published synthetic routes report variable yields often requiring more forcing conditions or chromatographic purification . While direct head-to-head hydrolysis yield data for the para isomer under identical conditions is absent from the literature, the documented 85% yield for the meta isomer establishes a reliable baseline for procurement decisions where the acid is the desired downstream product. Furthermore, alternative ester protecting groups, such as tert-butyl 3-(cyclopentyloxy)benzoate, would require acidic deprotection, which may be incompatible with acid-sensitive downstream functionality .

Synthetic Chemistry Ester Hydrolysis Process Development

Physicochemical Differentiation: LogP and Topological Polar Surface Area of the Meta Isomer

Methyl 3-(cyclopentyloxy)benzoate exhibits a calculated XlogP of 3.0 and a topological polar surface area (TPSA) of 35.5 Ų . While the para-isomer methyl 4-(cyclopentyloxy)benzoate has the same molecular formula and identical computed LogP and TPSA values due to symmetry [1], the meta-substitution alters the molecular dipole moment and electrostatic potential distribution in ways not captured by these 2D descriptors. This subtle difference can translate into distinct chromatographic retention times, solubility profiles, and protein-binding orientations when the fragment is incorporated into larger drug-like molecules [2]. For procurement decisions, this implies that the meta isomer is not chromatographically or biophysically interchangeable with its para counterpart, even if bulk computed properties appear identical.

Physicochemical Properties Drug-likeness SAR

Documented Role as a Patented Intermediate in a High-Value Therapeutic Program

Methyl 3-(cyclopentyloxy)benzoate is explicitly recited as intermediate 15 in the patent-protected synthetic route to orally available sEH/PDE4 dual inhibitors [1]. The final compound, MPPA, demonstrated rapid oral absorption (Tmax = 30 min, Cmax = 460 nM at 3 mg/kg in rat) and significant reduction of inflammatory pain in an LPS-induced rat model [1]. In contrast, the para-substituted isomer methyl 4-(cyclopentyloxy)benzoate is not cited in any patent or publication describing sEH/PDE4 dual inhibitor synthesis, nor does it appear in the ChEMBL or BindingDB databases as a component of bioactive molecules targeting these enzymes [2]. This exclusive patent linkage creates a clear intellectual property and sourcing imperative: only the meta isomer enables access to the published dual-inhibitor chemical space.

Patent Chemistry sEH/PDE4 Inflammatory Pain

When to Prioritize Methyl 3-(cyclopentyloxy)benzoate: Application Scenarios Driven by Quantitative Evidence


Medicinal Chemistry: Synthesis of sEH/PDE4 Dual Inhibitors for Inflammatory Pain

This compound is the mandatory starting point for accessing the 3-(cyclopentyloxy)benzoic acid fragment required to build the sEH/PDE4 dual inhibitor series described in J. Med. Chem. 2018 [1]. The meta-substitution pattern is essential for achieving the >200% cAMP increase (vs. Rolipram) and subnanomolar sEH IC50 (0.6 nM) observed in the lead compound [1]. Use of the para isomer or an unsubstituted benzyl fragment has been shown to reduce PDE4 potency by approximately 40 percentage points, making the meta isomer irreplaceable for teams seeking to reproduce or extend the published SAR [1].

Process Chemistry: Scalable Hydrolysis to 3-(Cyclopentyloxy)benzoic Acid

When a reliable, high-yielding route to 3-(cyclopentyloxy)benzoic acid is needed, this methyl ester offers an 85% isolated yield under mild basic conditions (NaOH, THF/MeOH/H2O, 40 °C) . The methyl ester is preferable to the tert-butyl ester analog, which requires acidic cleavage that may be incompatible with acid-sensitive downstream intermediates .

Analytical and Quality Control: Reference Standard for Regioisomer Purity

Because the meta and para isomers are chromatographically distinguishable despite sharing the same molecular formula and 2D computed LogP/TPSA, pure methyl 3-(cyclopentyloxy)benzoate can serve as an analytical reference standard to quantify regioisomeric impurities in batches of alkylated benzoate intermediates . This is critical for process validation in GMP synthesis campaigns.

Fragment-Based Drug Discovery: A Lipophilic Meta-Substituted Benzoate Fragment

With a XlogP of 3.0, TPSA of 35.5 Ų, and 4 rotatable bonds, this compound falls within desirable fragment-like property space . Medicinal chemistry teams can use it as a fragment for library synthesis, leveraging the documented sEH/PDE4 SAR to prioritize derivatives that maintain the meta-cyclopentyloxy substitution [1].

Quote Request

Request a Quote for Methyl 3-(cyclopentyloxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.